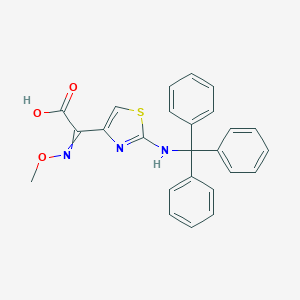

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of cephalosporin derivatives, which are a class of β-lactam antibiotics .

Métodos De Preparación

The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-aminothiazole derivatives with trityl chloride and methoxyiminoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity of the final product.

Análisis De Reacciones Químicas

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.

Aplicaciones Científicas De Investigación

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections.

Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.

Medicine: Cephalosporin derivatives synthesized from this compound are used in clinical settings to treat various bacterial infections.

Mecanismo De Acción

The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to the lysis and death of the bacteria. The compound itself interacts with various molecular targets and pathways involved in the synthesis of these antibiotics .

Comparación Con Compuestos Similares

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid can be compared with other similar compounds, such as:

2-Aminothiazole-4-carboxylate: Used as a starting material for various heterocyclic analogues with antimicrobial properties.

2-(2-Aminothiazol-4-yl)glyoxylic acid: Another intermediate in the synthesis of cephalosporin derivatives.

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate: Used in the synthesis of cephalosporin antibiotics.

The uniqueness of this compound lies in its specific structure, which allows for the efficient synthesis of cephalosporin derivatives with high antimicrobial activity.

Actividad Biológica

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid, with the CAS number 64485-90-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C25H21N3O3S

- Molecular Weight : 443.5 g/mol

- IUPAC Name : (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid

- Structure : The compound features a thiazole ring, which is significant for its biological activity.

The primary mechanism of action for this compound is its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis, leading to bacterial lysis and death. The compound's structure allows it to interact with various molecular targets involved in antibiotic activity, enhancing its efficacy against bacterial infections.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Derivatives of this compound have been studied for their antimicrobial properties. They show effectiveness against a range of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

-

Antifungal Properties :

- Some studies suggest that similar thiazole derivatives exhibit antifungal activity, indicating that this compound may also hold promise in treating fungal infections.

-

Cytotoxic Effects :

- Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Antifungal | Potential activity against fungal strains | |

| Cytotoxic | Inhibitory effects on cancer cell lines |

Case Studies

-

Antimicrobial Study :

A study published in Journal of Medicinal Chemistry examined the efficacy of thiazole derivatives in inhibiting bacterial growth. The results indicated that compounds structurally similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. -

Cytotoxicity Evaluation :

In a study focused on cancer therapeutics, derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The findings suggested that these compounds could induce apoptosis, highlighting their potential as anticancer agents.

Propiedades

Número CAS |

64485-90-1 |

|---|---|

Fórmula molecular |

C25H21N3O3S |

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |

Clave InChI |

PKPGSMOHYWOGJR-XAYXJRQQSA-N |

SMILES |

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

SMILES isomérico |

CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Pictogramas |

Flammable; Health Hazard |

Sinónimos |

2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.